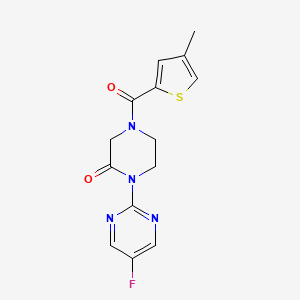

1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one is a synthetic compound that has been widely studied in the field of medicinal chemistry. It is a small molecule that has shown promise as a potential drug candidate for the treatment of various diseases.

Scientific Research Applications

Anticancer Potential

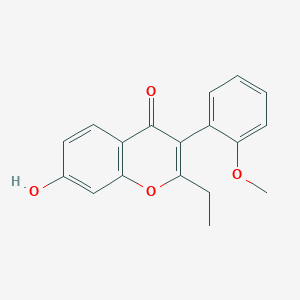

Compounds similar to 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one have shown promise in anticancer research. For instance, pyrimidine-piperazine-chromene and quinoline conjugates have demonstrated significant cytotoxic activities against human breast cancer and embryonic kidney cell lines (Parveen et al., 2017). These findings suggest the potential of related compounds in cancer treatment research.

Neuropharmacological Applications

Compounds structurally related to 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one have been explored for their neuropharmacological properties. Specifically, butyrophenone derivatives with piperazine and pyrimidinyl moieties have shown affinity for various dopamine and serotonin receptors, indicating potential as antipsychotic agents (Raviña et al., 2000).

Antimicrobial and Antiviral Activities

Some derivatives of piperazine doped with specific compounds, including those with pyrimidinyl groups, have demonstrated significant antimicrobial and antiviral activities. For example, new urea and thiourea derivatives of piperazine doped with febuxostat showed promising results against Tobacco mosaic virus (TMV) and certain microbes (Reddy et al., 2013).

Tubulin Inhibition and Anticancer Activity

Triazolopyrimidines, closely related to the chemical structure , have been synthesized and evaluated as anticancer agents. They exhibited a unique mechanism of tubulin inhibition, suggesting their potential use in cancer therapy (Zhang et al., 2007).

Corrosion Inhibition Properties

Piperidine derivatives, including those with fluoropyrimidine groups, have been studied for their effectiveness in inhibiting the corrosion of metals. Quantum chemical and molecular dynamic simulation studies have been conducted to predict their inhibition efficiencies, demonstrating the application of such compounds in material science (Kaya et al., 2016).

properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O2S/c1-9-4-11(22-8-9)13(21)18-2-3-19(12(20)7-18)14-16-5-10(15)6-17-14/h4-6,8H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPDDMUYNXNMIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Fluoropyrimidin-2-yl)-4-(4-methylthiophene-2-carbonyl)piperazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2852368.png)

![(E)-N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2852370.png)

![(E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2852375.png)

![N-[2-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2852385.png)

![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2852386.png)